An In-Depth Technical Guide to 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Privileged Scaffold in Kinase Inhibition
An In-Depth Technical Guide to 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Privileged Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of a multitude of protein kinases. The strategic derivatization of this core has led to the development of numerous clinical candidates and approved drugs. This technical guide focuses on a specific, yet highly significant, derivative: 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine . The introduction of a methyl group at the C4 position and an amine at the C5 position creates a unique electronic and steric profile, making it a valuable building block for the synthesis of targeted kinase inhibitors.
This document provides a comprehensive overview of the known properties, synthesis, and potential applications of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.
Core Compound Identification and Properties
The fundamental identification of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is established by its Chemical Abstracts Service (CAS) number.
CAS Number: 1550719-66-8[1]
A summary of its key chemical and physical properties is presented below. It is important to note that while some properties are experimentally determined, others may be predicted based on computational models due to the compound's primary use as a research intermediate.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | |
| Molecular Weight | 147.18 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not explicitly reported | |
| Boiling Point | Not explicitly reported | |
| Solubility | Not explicitly reported | |
| pKa | Not explicitly reported |
Synthesis and Chemical Reactivity
A common approach involves the construction of the bicyclic ring system followed by functional group interconversions. For instance, a synthetic route could potentially start from a substituted pyridine precursor, followed by the formation of the pyrrole ring, and subsequent introduction of the methyl and amino groups.
Hypothetical Synthetic Workflow:
Caption: A generalized synthetic workflow for 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine.
It is crucial to consider the potential for side reactions and the need for protecting groups, particularly on the pyrrole nitrogen, to direct the regioselectivity of subsequent reactions. The reactivity of the 7-azaindole scaffold is influenced by the electron-donating nature of the pyrrole ring and the electron-withdrawing nature of the pyridine ring, leading to a nuanced pattern of electrophilic and nucleophilic substitution.
Spectroscopic Characterization
The structural elucidation of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, predicted data based on related structures can provide a useful reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, a singlet for the methyl group, and a broad signal for the amine protons. The coupling patterns of the aromatic protons would be key in confirming the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would provide evidence for the eight unique carbon atoms in the molecule, with the chemical shifts indicating their electronic environment (aromatic, methyl, etc.).
Mass Spectrometry (MS):
High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum could also provide structural information.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in kinase inhibitor design. The nitrogen atoms in the bicyclic system can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.
The 4-methyl-5-amino substitution pattern of the title compound is particularly relevant for achieving selectivity and potency against specific kinase targets. The methyl group can provide beneficial steric interactions within the active site, while the amino group can act as a key hydrogen bond donor or a point for further derivatization to explore the solvent-exposed region of the kinase.
Janus Kinase (JAK) Inhibition:
A significant area of application for 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.
Derivatives of 4-amino-1H-pyrrolo[2,3-b]pyridine have been investigated as potent and selective JAK inhibitors. The core scaffold mimics the adenine portion of ATP, while substituents at the 4 and 5 positions can be modified to achieve selectivity for different JAK isoforms.
Signaling Pathway Illustration:
Caption: The inhibitory action of a 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivative on the JAK-STAT signaling pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Based on available safety data for related compounds, it should be considered as potentially hazardous.
Hazard Classifications:
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Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]
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Skin Irritation: May cause skin irritation.[1]
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Eye Irritation: May cause serious eye irritation.[1]
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a valuable and strategically important building block in the field of medicinal chemistry. Its inherent drug-like scaffold and the specific substitution pattern make it a key intermediate for the synthesis of potent and selective kinase inhibitors, with a notable emphasis on the JAK family. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its significance in ongoing drug discovery efforts is undeniable. Further research into scalable and efficient synthetic routes, as well as a more comprehensive characterization of its physicochemical and pharmacological properties, will undoubtedly facilitate its broader application in the development of novel therapeutics.
References
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4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine - NextSDS. (URL: [Link])
